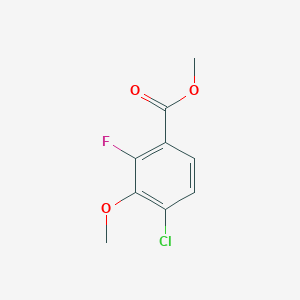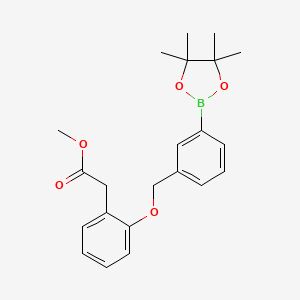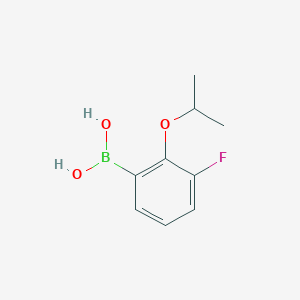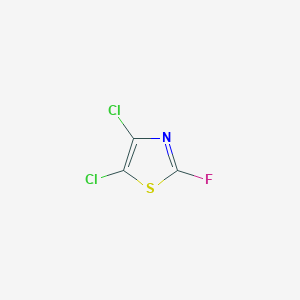
2,6-Dimethylphenyl ethyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylphenyl ethyl sulfide is a volatile organic sulfur compound with the molecular formula C10H14S and a molecular weight of 166.29 g/mol. This compound is characterized by its distinct odor resembling garlic or onion and is found in plant cuticles.
Métodos De Preparación
2,6-Dimethylphenyl ethyl sulfide can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylphenylacetyl chloride with sodium sulfide or sodium hydrogen sulfide in the presence of a base. Another method includes the reaction of 2,6-dimethylphenethyl chloride with sulfur or sulfur monochloride in the presence of anhydrous aluminum chloride. These reactions typically require controlled conditions to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
2,6-Dimethylphenyl ethyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions . Substitution reactions often involve halogenating agents such as chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized or reduced forms of the original compound, as well as halogenated derivatives .
Aplicaciones Científicas De Investigación
2,6-Dimethylphenyl ethyl sulfide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it has been studied for its role as an attractant for parasitic nematodes associated with crop pests. In medicine, it is being investigated for its potential therapeutic applications, although it is not yet approved for human or veterinary use. In industry, it is used in the production of various chemical products and as a component in chemical warfare agents like mustard gas.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylphenyl ethyl sulfide involves its interaction with molecular targets and pathways within biological systems. It is known to exert its effects through the formation of reactive intermediates that can interact with cellular components . These interactions can lead to various biological responses, including changes in cellular signaling pathways and alterations in gene expression . The specific molecular targets and pathways involved depend on the context in which the compound is used and the specific biological system being studied .
Comparación Con Compuestos Similares
2,6-Dimethylphenyl ethyl sulfide can be compared with other similar compounds, such as 2,6-dimethyl aniline, 2,6-xylidine, and 2-ethyl aniline . These compounds share structural similarities with this compound but differ in their chemical properties and reactivity . For example, 2,6-dimethyl aniline and 2,6-xylidine are known for their use in the synthesis of dyes and pigments, while 2-ethyl aniline is used in the production of pharmaceuticals . The uniqueness of this compound lies in its specific combination of a phenyl ring, ethyl group, and sulfide group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-ethylsulfanyl-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-4-11-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIUSVJMMPOOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)







